N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide is a synthetic organic compound that features a unique combination of an indene moiety and a triazole ring
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-13(9-16-17-18)14(19)15-8-11-7-6-10-4-2-3-5-12(10)11/h2-5,9,11H,6-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDVMBJYAVSZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)NCC2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized from 4-nitro-3-phenylbutanoic acid through a series of reactions including cyclization, reduction, and dehydration.
Attachment of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been shown to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be used to modify the triazole ring or the indene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indene moiety can yield indanone derivatives, while substitution reactions on the triazole ring can introduce various functional groups.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and antifungal properties.
Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or optical characteristics.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The indene moiety can interact with various enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-methanamine: This compound shares the indene moiety and is known for its pharmacological activity.
Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives: These compounds have similar structural features and exhibit antimicrobial properties.
Uniqueness
N-(2,3-dihydro-1H-inden-1-ylmethyl)-3-methyltriazole-4-carboxamide is unique due to the combination of the indene moiety and the triazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
